molecular formula C7H5ClINO2 B1454967 7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1346447-23-1

7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1454967
CAS No.: 1346447-23-1
M. Wt: 297.48 g/mol
InChI Key: KQPNLNPNSIXZAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the iodination of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine. This process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine, chlorine), oxidizing agents, reducing agents, and catalysts for coupling reactions (e.g., palladium catalysts). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
  • 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde
  • 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
  • 8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Uniqueness

7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to the specific positions of the chlorine and iodine atoms on the dioxinopyridine ring.

Properties

IUPAC Name

7-chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c8-4-3-5-7(10-6(4)9)12-2-1-11-5/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPNLNPNSIXZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC(=C(C=C2O1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209963
Record name 7-Chloro-2,3-dihydro-6-iodo-1,4-dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-23-1
Record name 7-Chloro-2,3-dihydro-6-iodo-1,4-dioxino[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,3-dihydro-6-iodo-1,4-dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 4
7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 5
7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 6
7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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